![molecular formula C16H16FN3O3S B2461427 (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-57-1](/img/structure/B2461427.png)
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties might include its acidity or basicity, and its reactivity with other substances .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- Application : This compound has been investigated as a PTP1B inhibitor. Specifically, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) , a derivative of the compound, displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It effectively modulates insulin and leptin signaling pathways, potentially aiding in the management of Type II diabetes .
Antihyperglycemic Efficacy
- Application : Compound 4f also demonstrated significant antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. Its ability to regulate blood glucose levels suggests potential therapeutic benefits for diabetes patients .
Molecular Docking Studies
- Application : Molecular docking studies revealed that 4f binds to both the catalytic and second aryl binding sites of PTP1B. This information informs further optimization of PTP1B inhibitors .
Optoelectronics and Analytical Tools
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This results in bronchodilation and non-steroidal anti-inflammatory effects, making it a novel treatment for chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. Increased levels of cyclic nucleotides can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in smooth muscle relaxation (bronchodilation) and reduced inflammatory response .
Result of Action
The molecular and cellular effects of Ohtuvayre’s action include bronchodilation and anti-inflammatory effects . These effects are beneficial in the treatment of COPD, a condition characterized by chronic inflammation and narrowing of the airways .
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-3-22-7-6-20-12-5-4-11(17)9-14(12)24-16(20)18-15(21)13-8-10(2)19-23-13/h4-5,8-9H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVBVRRWNJHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide |
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